(3R,5R)-3-Benzyl-5-(propan-2-yl)oxolan-2-one
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Overview
Description
(3R,5R)-3-Benzyl-5-(propan-2-yl)oxolan-2-one is a chiral compound with a unique structure that includes a benzyl group and an isopropyl group attached to an oxolan-2-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R)-3-Benzyl-5-(propan-2-yl)oxolan-2-one typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reaction of a benzyl halide with a chiral oxirane in the presence of a base to form the desired oxolan-2-one ring. The reaction conditions often include temperatures ranging from 0°C to room temperature and the use of solvents such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-pressure liquid chromatography (HPLC) is common for the purification of the final product to ensure high enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(3R,5R)-3-Benzyl-5-(propan-2-yl)oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxolan-2-one ring to a diol.
Substitution: Nucleophilic substitution reactions can replace the benzyl or isopropyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzyl ketones or carboxylic acids, while reduction can produce diols.
Scientific Research Applications
(3R,5R)-3-Benzyl-5-(propan-2-yl)oxolan-2-one has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (3R,5R)-3-Benzyl-5-(propan-2-yl)oxolan-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include binding to active sites or altering the conformation of target proteins, thereby affecting their activity.
Comparison with Similar Compounds
Similar Compounds
(3R,5R)-3-Benzyl-5-(methyl)oxolan-2-one: Similar structure but with a methyl group instead of an isopropyl group.
(3R,5R)-3-Benzyl-5-(ethyl)oxolan-2-one: Similar structure but with an ethyl group instead of an isopropyl group.
(3R,5R)-3-Benzyl-5-(tert-butyl)oxolan-2-one: Similar structure but with a tert-butyl group instead of an isopropyl group.
Uniqueness
The uniqueness of (3R,5R)-3-Benzyl-5-(propan-2-yl)oxolan-2-one lies in its specific stereochemistry and the presence of the isopropyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
184422-38-6 |
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Molecular Formula |
C14H18O2 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
(3R,5R)-3-benzyl-5-propan-2-yloxolan-2-one |
InChI |
InChI=1S/C14H18O2/c1-10(2)13-9-12(14(15)16-13)8-11-6-4-3-5-7-11/h3-7,10,12-13H,8-9H2,1-2H3/t12-,13-/m1/s1 |
InChI Key |
FOODBEVINDMULC-CHWSQXEVSA-N |
Isomeric SMILES |
CC(C)[C@H]1C[C@H](C(=O)O1)CC2=CC=CC=C2 |
Canonical SMILES |
CC(C)C1CC(C(=O)O1)CC2=CC=CC=C2 |
Origin of Product |
United States |
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